![molecular formula C21H21FN4O2S B7685577 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide” is a chemical compound with the linear formula C21H332N5 . It belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide”, has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . One of the synthesis pathways involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to form the desired product.Molecular Structure Analysis

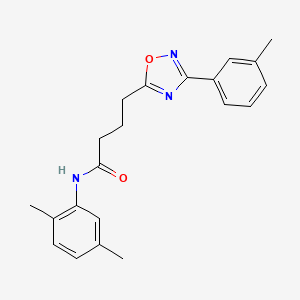

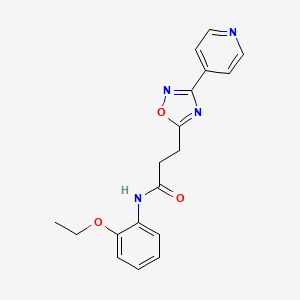

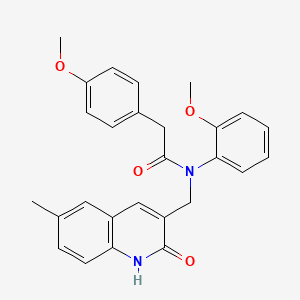

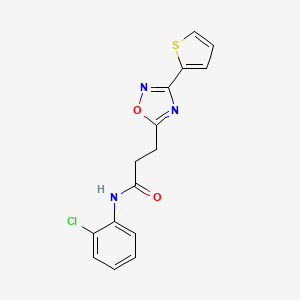

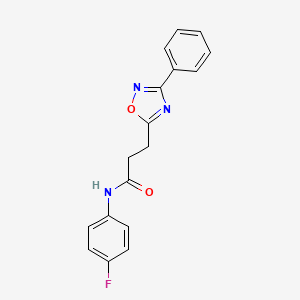

The molecular structure of “N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide” is characterized by a pyrazolo[3,4-b]quinoline core, which is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a quinoline ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]quinolines and 2H-pyrazolo[3,4-b]quinolines .Scientific Research Applications

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide: belongs to the class of pyrazolo[3,4-b]pyridines , which are heterocyclic compounds. These molecules exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents) up to date .

Structure: The compound’s structure consists of a pyrazolo[3,4-b]quinoline core with a butyl group at position N1, a methyl group at position C7, and a 4-fluorobenzenesulfonamide moiety. The fusion of pyrazole and pyridine rings results in its bicyclic structure (Figure 1).

!Compound Structure

Synthetic Methods

Various synthetic approaches have been employed to prepare this compound. Starting from either a preformed pyrazole or pyridine, chemists have developed methods to introduce substituents at key positions. These methods include cyclization reactions, condensations, and functional group transformations.

Anticancer Agents: Researchers have explored the potential of pyrazolo[3,4-b]pyridines as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for drug development.

Kinase Inhibitors: Certain pyrazolo[3,4-b]pyridines act as kinase inhibitors. They target specific kinases involved in cellular signaling pathways, potentially modulating disease processes.

Anti-inflammatory Properties: Studies suggest that these compounds possess anti-inflammatory properties. By inhibiting pro-inflammatory enzymes or cytokines, they may contribute to managing inflammatory diseases.

Antiviral Activity: Some derivatives exhibit antiviral activity. Researchers have investigated their potential against viruses such as HIV, influenza, and herpes simplex.

Neuroprotective Effects: Pyrazolo[3,4-b]pyridines have shown neuroprotective effects in preclinical models. They may offer therapeutic strategies for neurodegenerative disorders.

Photodynamic Therapy: Researchers have explored their use in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, selectively damaging cancer cells.

Metabolic Disorders: Exploring their impact on metabolic pathways, scientists have investigated pyrazolo[3,4-b]pyridines for conditions like diabetes and obesity.

Other Applications: Additional areas of interest include cardiovascular diseases, antimicrobial activity, and enzyme inhibition.

Mechanism of Action

Mode of Action

It is known that the compound belongs to the class of 1h-pyrazolo[3,4-b]quinolines . Compounds in this class have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Compounds in the 1h-pyrazolo[3,4-b]quinoline class have been found to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 490594 Da , which is within the range generally considered favorable for oral bioavailability

Result of Action

Compounds in the 1h-pyrazolo[3,4-b]quinoline class have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2S/c1-3-4-11-26-21-18(13-15-6-5-14(2)12-19(15)23-21)20(24-26)25-29(27,28)17-9-7-16(22)8-10-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULVFULWYNJVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B7685514.png)